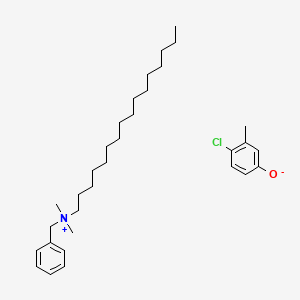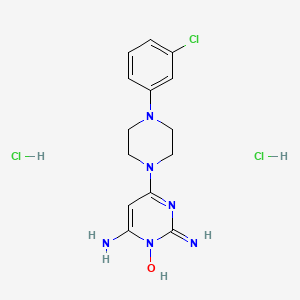
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamine and piperazine groups, along with a chlorophenyl moiety. The presence of the 3-oxide and dihydrochloride hydrate forms further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the diamine and piperazine groups. The chlorophenyl group is then added through a substitution reaction. The final steps involve the oxidation to form the 3-oxide and the addition of dihydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful monitoring of temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 3-oxide back to its original form.
Substitution: The chlorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different oxides, reduced forms, and substituted analogs.
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and chlorophenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 3-oxide form may also play a role in oxidative stress pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
Uniqueness
The unique combination of the pyrimidine ring, piperazine, and chlorophenyl groups, along with the 3-oxide and dihydrochloride hydrate forms, distinguishes this compound from its analogs
Propriétés
Numéro CAS |
83540-36-7 |
|---|---|
Formule moléculaire |
C14H19Cl3N6O |
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17ClN6O.2ClH/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)13-9-12(16)21(22)14(17)18-13;;/h1-3,8-9,17,22H,4-7,16H2;2*1H |
Clé InChI |
UQYINFIUVNDJOA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



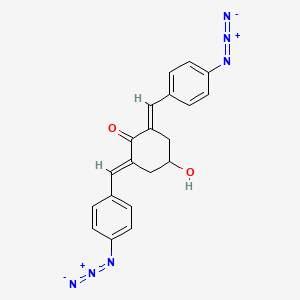
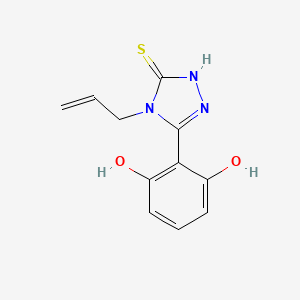
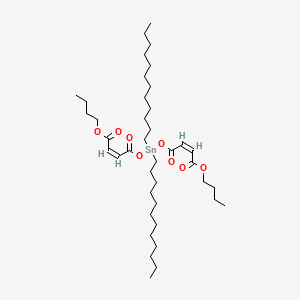

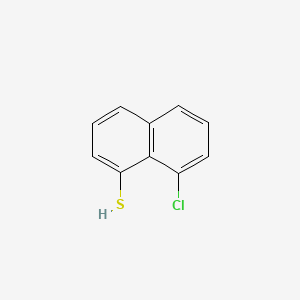
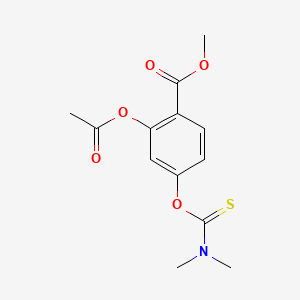
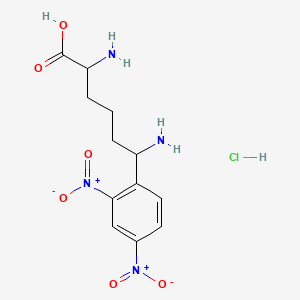
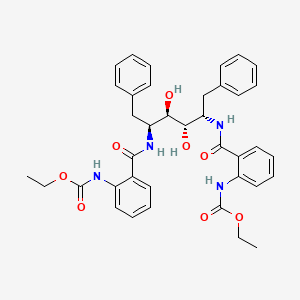
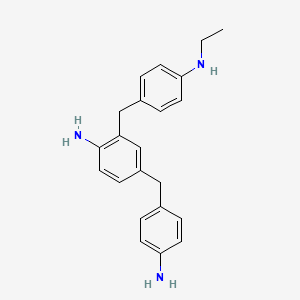
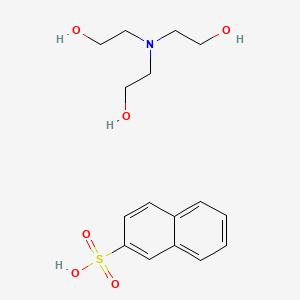
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)

